molecular formula C9H10ClN3O2 B1258190 Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate CAS No. 858954-83-3

Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate

Cat. No. B1258190
CAS RN: 858954-83-3
M. Wt: 227.65 g/mol
InChI Key: MDWRNPOBHVLALB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical processes that include cyclization, alkylation, and chlorination steps. For instance, the synthesis and crystal structure of similar compounds have been extensively studied, providing a foundation for understanding the synthetic routes that might be applicable to "Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate" (Guo et al., 2007).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrimidine derivatives can be elucidated using X-ray diffraction analysis. This technique reveals the arrangement of atoms within the molecule and their spatial relationships, critical for understanding the compound's reactivity and interactions (Guo et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions are influenced by the presence of functional groups, such as amino and chloro groups, which can react under specific conditions to form new compounds or modify the chemical structure (Reddy, P. S., Reddy, P. V. G., & Reddy, S., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting point, solubility, and crystalline structure, can be determined experimentally. These properties are essential for predicting the behavior of the compound in different environments and for its application in various fields (Richter, A. et al., 2023).

properties

IUPAC Name

methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRNPOBHVLALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)C2CC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074743
Record name Aminocyclopyrachlor methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858954-83-3
Record name Aminocyclopyrachlor methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858954-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocyclopyrachlor-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminocyclopyrachlor methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMINOCYCLOPYRACHLOR-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I1T96362
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A 1-L flask equipped with a nitrogen bubbler connected to a trap and caustic-containing scrubber, an addition funnel, reflux condenser and thermocouple, was charged with 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (144 g, 0.62 mol) and methanol (500 mL). Thionyl chloride (185 g, 115 mL, 1.58 mol) was added over about 30 minutes with cooling, and then the reaction mixture was heated at 60° C. for 12 h. The resulting mixture was concentrated at 40-45° C./6 kPa to remove excess methanol (about 300 mL), and the reaction mixture was diluted with water (580 mL). Phenolphthalein (5 mg) was added, and 50% aqueous NaOH (80 g, 1.0 mol) was added dropwise with cooling at 10-25° C. to bring the pH to about 9 as indicated by appearance of pink color. Then just enough 1 N aqueous hydrochloric acid was added to extinguish the pink color. The resulting slurry was cooled to 5° C. and filtered. The filtered wet cake was washed with water and dried to constant weight at 50° C./6 kPa to give 123 g (80% yield) of the title compound with 98% purity by HPLC analysis as a solid melting at 147-148° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
144 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
80%

Synthesis routes and methods II

Procedure details

A 200-mL reactor equipped with a 10-mL jacketed addition funnel below a cold-finger condenser at −10° C., a nitrogen inlet and overhead stirring was charged with tributylamine (20.4 g, 0.11 mol) and DMSO (45 mL). The mixture was stirred at 25° C., and 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (23.1 g, 0.1 mol) was added in portions. The reaction mixture was stirred at 30° C. while bromomethane (13.3 g, 8 mL, 0.14 mol) was condensed into the jacketed addition funnel and then added to the reaction mixture over 30 minutes. The mixture was stirred for an additional 3 h and then added over about 30 minutes to a reactor charged with water (200 mL) at 25° C. The resulting slurry was cooled to 5° C. and filtered. The filtered cake was washed with water (2×30 mL) and dried at 60° C. in a vacuum-oven for 16 h to give 18.4 g (81% yield) of the title compound as an off-white solid melting at 147-148° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods III

Procedure details

A 500 mL multi-neck flask equipped with nitrogen bubbler, addition funnel, reflux condenser, and thermocouple was charged with 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (47.8 g, 0.206 mol), methanol (32 g) and dimethyl carbonate (94.5 g, 1.05 mol). Concentrated sulfuric acid (50.0 g, 0.500 mol) was added over about 30 minutes with cooling to maintain the temperature below 60° C., and then the reaction mixture was heated at 70° C. for 10 h. The resulting mixture was cooled to 15° C. and diluted with 250 mL of water. The pH of the reaction mass was raised to 5-8 by adding about 42.7 g (0.534 mol) of 50 wt % aqueous NaOH over 30 minutes with cooling to maintain the temperature in the range of 10-15° C. The resulting slurry was cooled to 5° C. and filtered. The filtered wet cake was washed with water and dried to constant weight at 50° C. to give 43.3 g (93.5% yield) of the title compound with 98% purity as a solid melting at 147-148° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
47.8 g
Type
reactant
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
250 mL
Type
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Reaction Step Five
Yield
93.5%

Synthesis routes and methods IV

Procedure details

To a solution of 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid (i.e. the product of Step D1 or D2 of Example 2) (2.0 g, 8.5 mmol) in methanol (20 mL) was added dropwise thionyl chloride (4 mL, 70 mmol). The mixture was heated at reflux for 24 h. Concentrated sulfuric acid (5 drops) was added, and the reaction mixture was heated at reflux for 16 h. After the mixture was cooled, water (30 mL) was added, and aqueous ammonia (28%, 10 mL) was added dropwise. The mixture was cooled to 5° C., and the solid was isolated by filtration, washed with water and dried in a vacuum oven at 40° C. to afford the title product (2.3 g), a compound of the present invention.
Quantity
0 (± 1) mol
Type
reactant
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4 mL
Type
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20 mL
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30 mL
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Reaction Step Two
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10 mL
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Synthesis routes and methods V

Procedure details

To a solution of 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid (i.e. the product of Step D1 or D2 of Example 2) (8.5 g, 40 mmol) in methanol (120 mL) was added dropwise with cooling thionyl chloride (15 mL, 200 mmol). The mixture was heated at 60° C. for 24 h. The mixture was concentrated to 25% of the original volume and diluted with water (100 mL). Phenolphthalein pH indicator was added, and 10% aqueous sodium hydroxide was added dropwise with cooling at 10-20° C. to bring the pH to 8-10. The solid was isolated by filtration, washed with water and dried in a vacuum oven at 50-60° C. to afford the title product (7.3 g), a compound of the present invention.
Quantity
0 (± 1) mol
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Reaction Step One
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 3
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Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 4
Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate

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